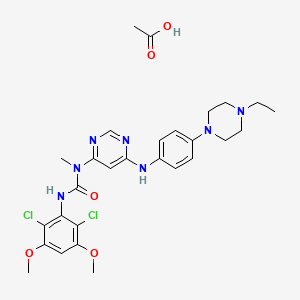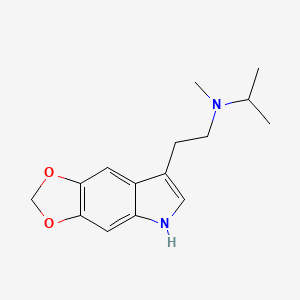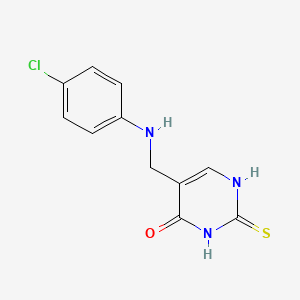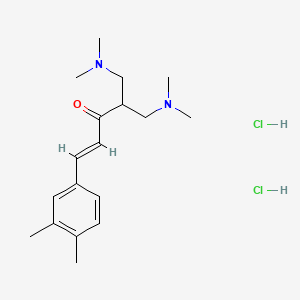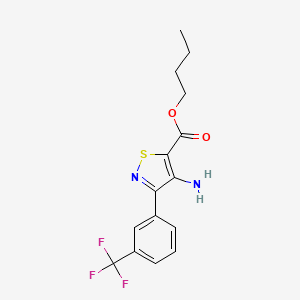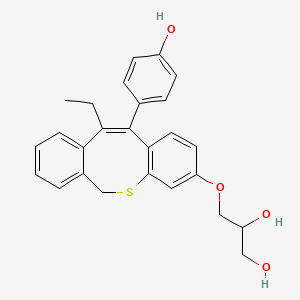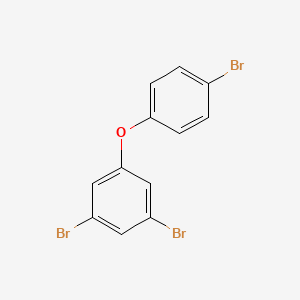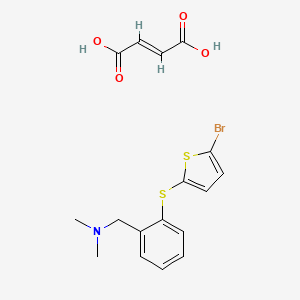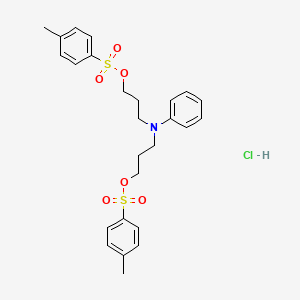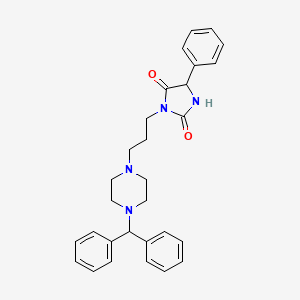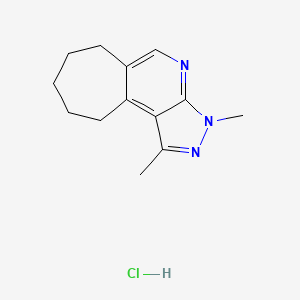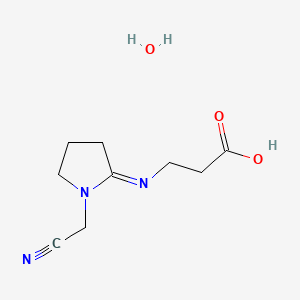
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate is a complex organic compound that features a pyrrolidine ring with a cyanomethyl group and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate undergoes various chemical reactions, including:
Condensation Reactions: Formation of heterocyclic compounds through condensation with aldehydes or ketones.
Substitution Reactions: Replacement of functional groups with other substituents.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a basic catalyst such as piperidine.
Substitution Reactions: Often use halogenated compounds and a base.
Cyclization Reactions: Require specific conditions to promote intramolecular bond formation.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyridines, and other nitrogen-containing rings .
Scientific Research Applications
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Signal Transduction: Affecting intracellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)pyridinium Salts: Used in the synthesis of heterocyclic compounds.
Cyanoacetamides: Known for their reactivity and use in heterocyclic synthesis
Properties
CAS No. |
91443-11-7 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-[[1-(cyanomethyl)pyrrolidin-2-ylidene]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C9H13N3O2.H2O/c10-4-7-12-6-1-2-8(12)11-5-3-9(13)14;/h1-3,5-7H2,(H,13,14);1H2 |
InChI Key |
GIYAHORSQBZFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCCC(=O)O)N(C1)CC#N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


